6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine
説明
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine (CAS: 943911-64-6) is a boron-containing heterocyclic compound with a molecular formula of C₁₁H₁₄BN₃O₃ and a molecular weight of 247.06 g/mol . Its structure combines a [1,2,5]oxadiazolo[3,4-b]pyridine core (a fused bicyclic system with one oxygen and two nitrogen atoms) and a pinacol boronic ester moiety. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry for constructing biaryl and heteroaryl frameworks . The compound is typically stored under inert conditions (2–8°C) to prevent hydrolysis of the boronic ester .
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BN3O3/c1-10(2)11(3,4)17-12(16-10)7-5-8-9(13-6-7)15-18-14-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWPSNDSQGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NON=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657263 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-54-5 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1218790-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the oxadiazole-pyridine system. One common method involves the reaction of a pyridine derivative with a boronic acid or ester in the presence of a suitable catalyst, such as palladium, under conditions that facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing heterocycles.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has identified that derivatives of the oxadiazolo-pyridine scaffold exhibit significant anticancer properties. These compounds target specific kinases involved in cancer cell proliferation. For instance, a study focused on the synthesis of di-substituted analogs targeting the p38 MAP kinase A-loop regulatory site demonstrated that such compounds can inhibit IL-1β secretion in human monocyte-derived macrophages effectively .
1.2 Inhibition of Inflammatory Responses
The compound has shown promise as an allosteric inhibitor of p38 MAP kinase. This pathway is crucial in mediating inflammatory responses; thus, compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine can potentially be developed into therapeutic agents for inflammatory diseases .
1.3 Antimicrobial Properties
The oxadiazole ring system is known for its antimicrobial activity. Compounds containing this moiety have been explored for their ability to combat various bacterial strains and fungi. The presence of the dioxaborolane group enhances their bioactivity by improving solubility and stability in biological systems.
Material Science Applications
2.1 Organic Electronics
The incorporation of boron-containing compounds into organic semiconductors has been a growing area of interest. The dioxaborolane moiety in this compound can facilitate charge transport properties in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics). Research indicates that boron-doped materials can enhance the efficiency and stability of these devices due to improved electronic properties .
2.2 Synthesis of Functional Materials
The ability to modify the oxadiazolo-pyridine structure allows for the development of functional materials with tailored properties for specific applications in sensors and catalysis. The versatility in chemical modifications enables researchers to design materials that can respond to environmental stimuli or catalyze chemical reactions more efficiently.
Case Studies and Research Findings
作用機序
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity and function. The oxadiazole-pyridine system can interact with aromatic and heteroaromatic systems, influencing molecular recognition and binding .
類似化合物との比較
Key Observations:
Heterocycle Influence on Reactivity: The [1,2,5]oxadiazolo core (oxadiazole fused with pyridine) introduces electron-withdrawing character, enhancing electrophilicity at the boron-bound carbon compared to electron-rich thieno or thiazolo derivatives. This property favors cross-coupling with electron-deficient aryl halides .
Stability and Handling :
- Thiazolo derivatives (e.g., 1580489-60-6) demonstrate superior ambient stability compared to the target compound, which requires refrigeration .
- The oxadiazolo system’s oxygen and nitrogen atoms may increase susceptibility to hydrolysis, necessitating stringent storage conditions .
Applications :
生物活性
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on recent research findings.
- Molecular Formula : C₁₂H₁₆BN₃O₂
- Molecular Weight : 245.09 g/mol
- CAS Number : 1093819-50-1
- Appearance : Typically appears as a white to light yellow crystalline solid.
Synthesis
The synthesis of this compound can be achieved through various methods involving boronate esters and oxadiazole derivatives. For example, it can be synthesized via a Suzuki coupling reaction involving appropriate aryl halides and boronate esters .
Antimicrobial Activity
Recent studies have demonstrated that compounds bearing oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the boronate group enhances the efficacy of these compounds against bacterial strains .
Anticancer Properties
Research has also highlighted the potential anticancer effects of oxadiazole derivatives. In vitro studies showed that:
- The compound inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. The results were promising:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses notable antibacterial properties.
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer activity of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
The results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Borylation : Reacting a halogenated oxadiazolopyridine precursor (e.g., 6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine) with bis(pinacolato)diboron (B2Pin2) under inert conditions (argon). Catalysts like Pd(OAc)2 with ligands such as SPhos or XPhos are critical for regioselectivity and yield optimization .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) removes unreacted boron reagents and byproducts. Confirmation of purity (>95%) is achieved via HPLC or TLC .
Q. Table 1: Reaction Conditions for Borylation
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)2, SPhos | THF | 80°C | 72 | |
| Pd(dba)2, XPhos | Dioxane | 100°C | 85 |
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the oxadiazole and dioxaborolane moieties. For example, the dioxaborolane methyl groups appear as singlets at δ 1.3–1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]+) should match the calculated mass within 3 ppm error. For C13H18BN3O3, the expected m/z is 299.1345 .
- Infrared (IR) Spectroscopy : B-O stretches (1340–1390 cm⁻¹) and oxadiazole C=N vibrations (1580–1620 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What challenges arise in maintaining the stability of the dioxaborolane group during functionalization?
The dioxaborolane group is sensitive to:
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation Rate | Mitigation Strategy | Reference |
|---|---|---|---|
| Ambient moisture | High | Schlenk line techniques | |
| Prolonged heating | Moderate | Microwave-assisted synthesis |
Q. How can regioselectivity issues in Suzuki-Miyaura coupling be addressed for this compound?
The oxadiazole ring’s electron-deficient nature complicates coupling. Strategies include:
Q. Example Protocol :
Combine 1 eq. boronate, 1.2 eq. aryl bromide, Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3 eq.) in DMF.
Heat at 90°C for 12 h under argon.
Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) .
Q. What are the applications of this compound in materials science?
The boronate moiety enables:
Q. How do spectroscopic data resolve contradictions in reported synthetic yields?
Discrepancies in yield often stem from:
Q. What safety precautions are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
